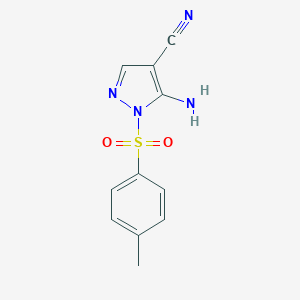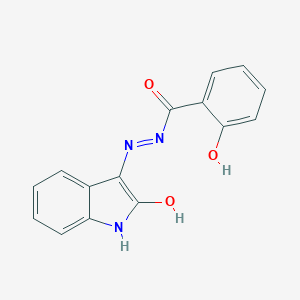![molecular formula C18H11NO3 B352179 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione CAS No. 98596-11-3](/img/structure/B352179.png)
12-Acetylnaphtho[2,3-b]indolizine-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“12-Acetylnaphtho[2,3-b]indolizine-6,11-dione” is a novel compound that has been synthesized and characterized for its structural and fluorescent properties . It is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives .
Synthesis Analysis
The synthesis of this compound involves a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by single crystal X-ray diffraction . The molecular formula of the compound is C18H11NO3.Chemical Reactions Analysis
The photophysical properties of the synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Physical And Chemical Properties Analysis
The compound exhibits UV maxima at 306 nm (lg ε: 4.33) and 470 nm (lg ε: 3.56) in CHCl3 . The 1H-NMR (DMSO-d6) spectrum shows peaks at various chemical shifts . The 13C-NMR (DMSO-d6) spectrum also shows peaks at various chemical shifts .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into naphtho[2,3-b]indolizine derivatives, including compounds similar to 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione, has focused on their synthesis and structural characterization. A notable study by Batenko et al. (2015) highlights the synthesis and fluorescent properties of novel derivatives synthesized through a one-pot multicomponent reaction. The study emphasizes the compounds' photophysical properties, analyzed in various organic solvents, showcasing negative solvatochromism and sensitivity to solvent basicity, which could be pivotal for applications in fluorescence-based sensors and imaging technologies (Batenko et al., 2015).
Herbicidal Activity
Another realm of application is in the development of herbicides. Smith et al. (2005) explored the herbicidal activity of 6,7-disubstituted indolizine-5,8-diones, noting rapid desiccation in whole-plant tests and bleaching in leaf-disc assays. This suggests potential agricultural applications of naphtho[2,3-b]indolizine derivatives in controlling undesirable vegetation, with mechanisms involving the redox mediation of Photosystem I (Smith et al., 2005).
Antiproliferative and Anticancer Activity
The antiproliferative properties of indolizinophthalazine-5,12-dione derivatives have been investigated for potential anticancer applications. Shen et al. (2010) report that certain derivatives exhibit significant in vitro antiproliferative activity against human tumor cell lines. The study identifies DNA topoisomerase IB as a likely biological target, suggesting these compounds could contribute to the development of new anticancer therapies (Shen et al., 2010).
Cytotoxicity and Antimicrobial Activity
Research by Tao et al. (2019) on hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds revealed potential cytotoxicity against Artemia salina, indicating their bioactivity could be harnessed for pharmaceutical development. Moreover, the compounds' structural characterization supports their potential application in designing novel bioactive molecules (Tao et al., 2019).
Mecanismo De Acción
The fluorescence emission of these derivatives was sensitive to solvent basicity and large Stokes shifts (up to 129 nm, 4599 cm−1) were observed . The similar multicomponent reaction between naphthoquinone, bindone, and pyridine derivatives provide the formation of a stable non-fluorescent compound possessing a zwitter-ionic structure .
Propiedades
IUPAC Name |
12-acetylnaphtho[2,3-b]indolizine-6,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c1-10(20)14-13-8-4-5-9-19(13)16-15(14)17(21)11-6-2-3-7-12(11)18(16)22/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBAGJDDSBANJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)
![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)



![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

